

# A Comparative Guide to Mouse Strains for PLP (139-151)-Induced EAE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different mouse strains for modeling Experimental Autoimmune Encephalomyelitis (EAE) induced by the Proteolipid Protein (PLP) peptide 139-151. EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The choice of mouse strain is critical as it significantly influences disease susceptibility and phenotype. This document offers an objective comparison of strain performance, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate model for your research needs.

#### Strain Susceptibility and Disease Course

The genetic background of the mouse strain, particularly the Major Histocompatibility Complex (MHC) haplotype, plays a pivotal role in the susceptibility to EAE induced by specific myelin antigens. The PLP 139-151 peptide is known to be encephalitogenic primarily in mice with the H-2s haplotype.

Key Mouse Strains for **PLP (139-151)** EAE:

• SJL/J (H-2s): This inbred strain is highly susceptible to **PLP (139-151)**-induced EAE and is considered the classical model for this specific antigen. Immunization of SJL mice with PLP 139-151 typically results in a relapsing-remitting disease course, which closely mimics a



common clinical pattern of MS in humans.[1][2] This susceptibility is linked to a high precursor frequency of T cells reactive to PLP 139-151 in this strain.

- B10.S (H-2s): Although congenic with SJL and sharing the same H-2s haplotype, the B10.S strain is relatively resistant to EAE induction with PLP 139-151.[3] This resistance is attributed to a higher number of autoantigen-specific CD4+CD25+ regulatory T cells (Tregs) that suppress the autoimmune response.[3][4] However, depletion of these Tregs can render B10.S mice susceptible to the disease.[3][5]
- BALB/c (H-2d): This strain is resistant to EAE induction with the PLP 139-151 peptide. The
  resistance is due to the H-2d haplotype, which does not effectively present this specific
  peptide to T cells, leading to a lack of T-cell proliferation and subsequent autoimmune
  response.
- C57BL/6 (H-2b): Widely used in many immunological studies, the C57BL/6 strain is largely resistant to EAE induced by PLP peptides. This resistance is thought to be due to antigen-specific tolerance mechanisms. While not suitable for PLP (139-151) EAE, C57BL/6 mice are highly susceptible to EAE induced by the Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, which typically results in a chronic-progressive disease course.
- NOD.S (H-2s): This congenic strain, which has the SJL MHC region on a Non-Obese
  Diabetic (NOD) background, is surprisingly resistant to PLP (139-151)-induced EAE when
  compared to SJL mice. This resistance is associated with lower production of proinflammatory cytokines.

#### **Quantitative Data Comparison**

The following tables summarize key quantitative parameters observed in different mouse strains following immunization with **PLP (139-151)**.

Table 1: Clinical Parameters of PLP (139-151)-Induced EAE



Mouse Strain	H-2 Haplotype	Disease Incidence	Mean Day of Onset	Mean Maximum Score	Disease Course
SJL/J	S	>90%[1]	10-14[2]	2.5 - 3.5	Relapsing- Remitting[1]
B10.S	S	<5%[6]	N/A	N/A	Resistant[3]
B10.S (anti- CD25 treated)	S	~30%[3][5]	13.8 ± 1.4[3]	2.2 ± 0.6[3]	Monophasic/ Relapsing
BALB/c	d	0%	N/A	N/A	Resistant
C57BL/6	b	0%	N/A	N/A	Resistant

Table 2: Immunological Parameters in Response to PLP (139-151)

Mouse Strain	T-Cell Proliferation (in vitro)	IFN-y Production	IL-17 Production
SJL/J	High	High	High[7]
B10.S	Low	Low[6]	Low
B10.S (anti-CD25 treated)	High[5]	High[5]	High[5]
BALB/c	None	None	None
C57BL/6	None	None	None

### **Experimental Protocols**

Detailed methodologies for the induction and evaluation of **PLP (139-151)**-induced EAE are provided below.

### **Active EAE Induction in SJL/J Mice (Susceptible)**

• Antigen Emulsion Preparation:



- Dissolve PLP 139-151 peptide in sterile Phosphate Buffered Saline (PBS) at a concentration of 1 mg/mL.
- Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
- Create a 1:1 emulsion of the peptide solution and CFA by vigorous mixing until a thick, stable emulsion is formed.
- Immunization:
  - Administer 0.1 mL of the emulsion subcutaneously (s.c.) at two sites on the flank of 8-12 week old female SJL/J mice (50 μg of peptide per mouse).
- Pertussis Toxin Administration (Optional but recommended for robust disease):
  - Administer 200 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Use a standard 0-5 scoring scale:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Hind limb and forelimb paralysis
    - 5: Moribund or dead



## EAE Induction in B10.S Mice (Resistant - requires Treg depletion)

- Regulatory T-cell Depletion:
  - Administer 1 mg of anti-CD25 monoclonal antibody (clone PC61) i.p. to 6-8 week old B10.S mice on day -5 and day -3 prior to immunization.
- Immunization and Scoring:
  - Follow the same immunization and clinical scoring protocol as described for SJL/J mice.

## Attempted EAE Induction in BALB/c and C57BL/6 Mice (Resistant)

- · Immunization and Scoring:
  - Follow the same immunization protocol as for SJL/J mice.
  - Monitor and score the mice daily for at least 21 days. No clinical signs of EAE are expected. This serves as a negative control.

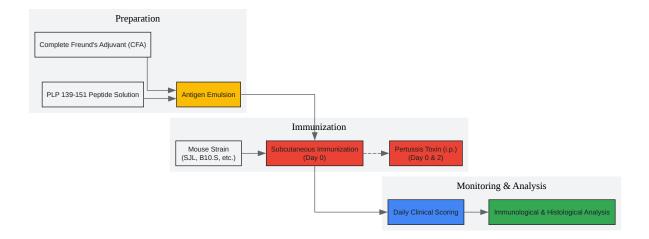
#### **T-Cell Proliferation Assay**

- · Cell Preparation:
  - At a desired time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the spleen and draining lymph nodes.
  - Prepare single-cell suspensions.
- Cell Culture:
  - Plate 2 x 10^5 cells per well in a 96-well plate.
  - Stimulate the cells with varying concentrations of PLP 139-151 peptide (e.g., 0, 1, 10, 50 μg/mL).



- Incubate for 72 hours at 37°C in a humidified CO2 incubator.
- Proliferation Measurement:
  - $\circ$  Add 1  $\mu$ Ci of [3H]-thymidine to each well for the final 18 hours of culture.
  - Harvest the cells and measure thymidine incorporation using a scintillation counter.
  - Results are often expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells.

## Mandatory Visualizations Experimental Workflow for PLP (139-151) EAE Induction

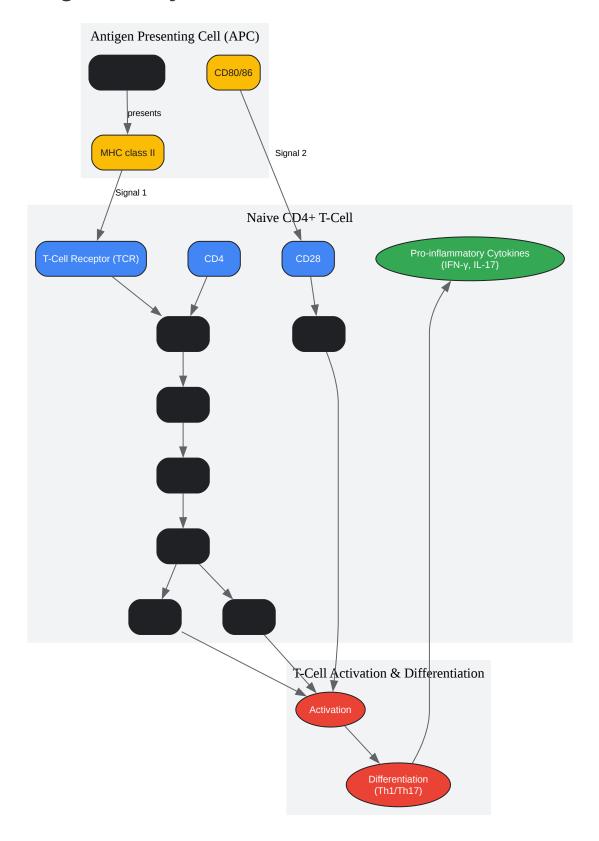


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Caption: Experimental workflow for inducing EAE with PLP (139-151).



### **Signaling Pathway of T-Cell Activation in EAE**



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